3-(2,6-Difluorophenyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)azetidine |
InChI |
InChI=1S/C9H9F2N/c10-7-2-1-3-8(11)9(7)6-4-12-5-6/h1-3,6,12H,4-5H2 |
InChI Key |
JVRZZKDCHKTJMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 2,6 Difluorophenyl Azetidine and Its Structural Analogues
Direct Synthetic Routes to 3-(2,6-Difluorophenyl)azetidine Core Structures
Direct synthetic routes to the this compound core are crucial for the efficient development of novel chemical entities. These methods aim to construct the target molecule with high atom economy and procedural simplicity.
Pathways to this compound Hydrochloride
One potential pathway starts from a suitable precursor such as 1-benzhydryl-3-hydroxyazetidine. This starting material can be oxidized to the corresponding azetidin-3-one, which can then undergo a Grignard reaction with (2,6-difluorophenyl)magnesium bromide to introduce the desired aryl group at the 3-position. Subsequent deprotection of the benzhydryl group under hydrogenolysis conditions, followed by treatment with hydrochloric acid, would yield the target hydrochloride salt.
Another viable approach involves the Hiyama cross-coupling reaction. This method utilizes a protected 3-iodoazetidine, which can be coupled with a (2,6-difluorophenyl)silane derivative in the presence of a palladium catalyst to form the C-C bond. Subsequent deprotection would afford the desired product.
A general procedure for the deprotection of a benzhydryl-protected azetidine (B1206935) and subsequent hydrochloride salt formation is outlined below:
| Step | Reagent/Condition | Product |
| 1 | 1-Benzhydryl-3-(2,6-difluorophenyl)azetidine, Pd/C, H2, Methanol/Formic Acid | This compound |
| 2 | This compound, HCl in Methanol | This compound hydrochloride |
This sequence benefits from the clean removal of the benzhydryl protecting group and straightforward salt formation.
Synthesis of Oxygenated this compound Derivatives
The synthesis of oxygenated derivatives, particularly 3-hydroxy-3-(2,6-difluorophenyl)azetidine, represents a key step towards further functionalization. A direct method to achieve this is through the nucleophilic addition of a 2,6-difluorophenyl organometallic reagent to a protected 3-azetidinone.
For instance, 1-Boc-3-azetidinone, a commercially available starting material, can be reacted with (2,6-difluorophenyl)lithium or a corresponding Grignard reagent. This reaction would directly yield N-Boc-3-hydroxy-3-(2,6-difluorophenyl)azetidine. The tert-butyloxycarbonyl (Boc) protecting group is advantageous due to its stability under the reaction conditions and its facile removal under acidic conditions.
A representative reaction is detailed in the following table:
| Starting Material | Reagent | Product |
| 1-Boc-3-azetidinone | 1. (2,6-Difluorophenyl)lithium, THF, -78 °C2. Aqueous workup | N-Boc-3-hydroxy-3-(2,6-difluorophenyl)azetidine |
General Approaches to Azetidine Ring Construction with Relevance to Fluorinated Systems
General methods for constructing the azetidine ring are highly valuable as they can be adapted for the synthesis of a wide range of substituted analogues, including those bearing fluorinated phenyl groups.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a powerful strategy for the formation of the strained four-membered azetidine ring. These reactions typically involve a precursor containing both a nucleophilic nitrogen atom and a suitable electrophilic carbon center.
A common and effective method for azetidine synthesis involves the intramolecular nucleophilic substitution of a γ-amino alcohol derivative. In this approach, a 1,3-amino alcohol is first prepared. The hydroxyl group is then converted into a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a base promotes an intramolecular SN2 reaction, where the amine nitrogen displaces the leaving group to form the azetidine ring.
For the synthesis of a this compound derivative, the synthesis would commence with the preparation of 1-amino-2-(2,6-difluorophenyl)propan-3-ol. This precursor could be synthesized from 2,6-difluorobenzaldehyde (B1295200) through a multi-step sequence. The nitrogen atom would need to be appropriately protected, for example, with a Boc group, to prevent side reactions.
The key cyclization step is outlined below:
| Precursor | Reagents | Product |
| N-Boc-1-amino-2-(2,6-difluorophenyl)propan-3-ol | 1. Methanesulfonyl chloride, Triethylamine2. Base (e.g., NaH) | N-Boc-3-(2,6-difluorophenyl)azetidine |
This method offers good control over stereochemistry if chiral precursors are used.
Palladium-catalyzed C(sp³)–H amination has emerged as a modern and efficient method for the construction of saturated nitrogen heterocycles, including azetidines. nih.gov This strategy involves the direct formation of a C-N bond through the activation of a typically unreactive C-H bond.
In the context of synthesizing a 3-aryl-azetidine, a suitable substrate would be an N-protected amine with a γ-aryl group. A picolinamide (B142947) (PA) directing group is often employed to facilitate the C-H activation step. The reaction proceeds via a palladium catalyst, an oxidant, and a base. This methodology has been shown to be effective for the synthesis of various substituted azetidines. nih.gov
A general scheme for this transformation is as follows:
| Substrate | Catalyst/Reagents | Product |
| Picolinamide-protected γ-aryl amine | Pd(OAc)₂, Oxidant (e.g., PhI(OAc)₂), Base (e.g., K₂CO₃) | 3-Aryl-azetidine derivative |
This approach is attractive due to its potential for late-stage functionalization and the direct use of C-H bonds, which avoids the need for pre-functionalized starting materials.
Electrocatalytic Intramolecular Hydroamination
A novel approach to azetidine synthesis involves the use of electrocatalysis to facilitate the intramolecular hydroamination of allylic sulfonamides. wikipedia.orgchemrxiv.orgnih.gov This method merges cobalt catalysis with electrochemical oxidation to generate a key carbocationic intermediate regioselectively, which then undergoes intramolecular C–N bond formation. wikipedia.orgchemrxiv.org This technique is notable for its ability to overcome the challenges typically associated with the formation of strained four-membered rings, such as unfavorable kinetics and competing side reactions. wikipedia.org
The reaction is effective for a variety of substrates, including both allylic and homoallylic sulfonamides, and has been successfully applied to the synthesis of derivatives of biologically relevant molecules. wikipedia.org Mechanistic studies, including cyclic voltammetry and kinetic analysis, suggest that the rate-determining step involves either the final cyclization or a second anodic oxidation step. wikipedia.orgchemrxiv.org This electrocatalytic protocol represents a significant advance, providing access to azetidines under mild conditions and expanding the toolkit for the synthesis of these important heterocycles. wikipedia.org
| Substrate Type | Catalyst System | Conditions | Product | Yield | Ref |
| Allylic Sulfonamides | Cobalt catalyst, Electrochemical oxidation | Constant cell voltage (e.g., 2.3 V), 22 °C, 12 hr | Azetidines | Good | wikipedia.org |
| Homoallylic Sulfonamides | Cobalt catalyst, Electrochemical oxidation | Constant cell voltage, 22 °C | Pyrrolidines | Good | wikipedia.org |
Lanthanide(III)-Catalyzed Regioselective Aminolysis of Epoxy Amines
Lanthanide(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has emerged as a highly effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording functionalized azetidines in high yields. rsc.orgnih.govacs.org This methodology is distinguished by its high tolerance for various functional groups, including those that are acid-sensitive or possess Lewis basic sites. rsc.orgnih.govspringernature.com
The La(OTf)₃ catalyst promotes a C3-selective intramolecular aminolysis, leading to the desired azetidine ring system. rsc.orgacs.org This is in contrast to the behavior of trans-3,4-epoxy amines, which under similar catalysis undergo C4-selective aminolysis to form 3-hydroxypyrrolidines. rsc.org Computational studies suggest that the coordination of the lanthanide(III) ion to the substrate and/or product is responsible for this remarkable difference in regioselectivity between the cis- and trans-isomers. rsc.orgacs.org This method provides a valuable and direct route to azetidines bearing a hydroxyl group at the 3-position, which can serve as a versatile handle for further functionalization.
| Substrate | Catalyst | Solvent | Temperature | Product | Yield (%) | Ref |
| cis-3,4-Epoxy amine | La(OTf)₃ (10 mol%) | Dichloroethane (DCE) | 80 °C | 3-Hydroxyazetidine | High | rsc.orgacs.org |
| trans-3,4-Epoxy amine | La(OTf)₃ (10 mol%) | Dichloroethane (DCE) | 80 °C | 3-Hydroxypyrrolidine | High | rsc.org |
Cycloaddition Reactions
Cycloaddition reactions offer a powerful and atom-economical approach to the synthesis of cyclic structures, including the strained azetidine ring.
[2+2] Photocycloadditions (Aza Paternò–Büchi Reactions)
The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. chemrxiv.org Recent developments have focused on visible-light-mediated versions of this reaction, which offer milder conditions and broader applicability compared to traditional UV-irradiation methods. researchgate.netrsc.org These reactions often utilize an iridium photocatalyst that facilitates the reaction via triplet energy transfer. researchgate.netrsc.org
One successful strategy involves the intermolecular [2+2] cycloaddition of 2-isoxazoline-3-carboxylates (a class of oximes) with a wide range of alkenes. researchgate.net This approach is characterized by its operational simplicity and allows for the synthesis of highly functionalized azetidines from readily available starting materials. researchgate.net Importantly, the resulting N-O bond in the azetidine product can be cleaved to furnish the free, unprotected azetidine. researchgate.netrsc.org Another approach involves the photocatalytic dehydrogenative [2+2] cycloaddition between amines, such as dihydroquinoxalinones, and alkenes, which proceeds via aerobic oxidation. mdpi.com
| Imine Component | Alkene Component | Catalyst/Conditions | Product Type | Ref |
| 2-Isoxazoline-3-carboxylates | Various Alkenes | Ir photocatalyst, visible light | Highly functionalized azetidines | researchgate.net |
| Dihydroquinoxalinones | Various Alkenes | Photoredox catalyst, air | Dihydro-1H-azeto[1,2-a]quinoxalin-3(4H)-ones | mdpi.com |
| Oximes | Styrenes/Dienes | Ir photocatalyst, visible light | Functionalized azetidines | rsc.org |
Photo-Induced Copper-Catalyzed Radical Annulations ([3+1] Cyclizations)
A versatile method for azetidine synthesis has been developed based on a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. organic-chemistry.org This process can be performed in a two- or three-component fashion and proceeds through a radical cascade mechanism. organic-chemistry.org The reaction is initiated by the generation of an α-aminoalkyl radical via photoredox catalysis, which is then captured by an alkyne to form a vinyl radical. organic-chemistry.org This intermediate subsequently undergoes a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to furnish the azetidine ring. organic-chemistry.org
Density functional theory (DFT) calculations have indicated that the formation of a tertiary radical intermediate is crucial for the success of the cyclization step. organic-chemistry.org A key advantage of this methodology is its ability to construct azetidine scaffolds possessing sterically congested vicinal tertiary-quaternary or even quaternary-quaternary centers. organic-chemistry.org A related strategy employs a copper-catalyzed photoinduced anti-Baldwin 4-exo-dig radical cyclization of ynamides to afford azetidines with high regioselectivity.
| Amine Component | Alkyne Component | Catalyst System | Reaction Type | Key Features | Ref |
| Aliphatic Amines | Alkynes | Copper catalyst, photocatalyst, visible light | [3+1] Radical Cascade Annulation | Forms vicinal tertiary-quaternary centers | organic-chemistry.org |
| Ynamides | - | Heteroleptic copper complex, amine, visible light | Anti-Baldwin 4-exo-dig Radical Cyclization | Full regioselectivity control |
Thermal and Metal-Catalyzed [2+2] Cycloadditions
While photocycloadditions are prevalent, thermal and non-photocatalytic metal-catalyzed [2+2] cycloadditions also provide routes to four-membered nitrogen heterocycles. The Staudinger cycloaddition, the reaction of a ketene (B1206846) with an imine, is a classic and highly effective method for the synthesis of β-lactams (2-azetidinones), which are structural analogues of azetidines. wikipedia.org This reaction, discovered in 1907, typically proceeds through a stepwise mechanism involving a zwitterionic intermediate. The stereochemical outcome (cis vs. trans) can often be controlled by the electronic properties of the substituents on the ketene and imine. While this method directly produces the β-lactam core, subsequent reduction of the carbonyl group would be necessary to obtain a saturated azetidine.
More direct thermal [2+2] approaches to azetidine-like structures have also been reported. For instance, a facile method for preparing bicyclo[4.2.0] nitrogen heterocycles has been achieved through a thermal intramolecular [2+2] cycloaddition of allene-containing substrates. organic-chemistry.org DFT calculations suggest this particular cycloaddition proceeds via a concerted mechanism. organic-chemistry.org
| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref |
| Ketene | Imine | Thermal | β-Lactam (2-Azetidinone) | wikipedia.org |
| Allene-ACP | (Intramolecular) | Thermal | Bicyclo[4.2.0] nitrogen heterocycle | organic-chemistry.org |
Ring Contraction Methodologies
Ring contraction of larger heterocyclic systems offers an alternative and powerful strategy for the synthesis of strained azetidine rings. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones.
In this methodology, treatment of an α-bromo N-sulfonylpyrrolidinone with a nucleophile, such as an alcohol, phenol, or aniline, in the presence of a base like potassium carbonate, leads to the formation of an α-carbonylated N-sulfonylazetidine. The proposed mechanism involves the initial nucleophilic addition to the amide carbonyl group, followed by N-C(O) bond cleavage. The resulting intermediate, which features a γ-positioned amide anion and an α-bromocarbonyl group, then undergoes an intramolecular S_N2 cyclization, resulting in the contraction of the five-membered ring to the four-membered azetidine core. This method is versatile, allowing for the incorporation of various nucleophiles into the final azetidine product.
| Starting Material | Reagents | Product | Key Transformation | Ref |
| α-Bromo N-sulfonylpyrrolidinone | Nucleophile (ROH, ArOH, ArNH₂), K₂CO₃ | α-Carbonylated N-sulfonylazetidine | One-pot nucleophilic addition-ring contraction |
Strain-Release Homologation from Azabicyclo[1.1.0]butanes
A powerful and modular method for constructing azetidines leverages the high ring strain of azabicyclo[1.1.0]butane. nih.govacs.org This strain-release-driven homologation provides a versatile entry to a wide array of substituted azetidines. nih.govacs.org
The core of this methodology involves the generation of azabicyclo[1.1.0]butyl lithium. This is typically achieved by treating a suitable precursor, such as an ammonium (B1175870) salt, with a strong base like phenyllithium, followed by lithiation with s-butyllithium in the presence of TMEDA. bris.ac.uk The resulting azabicyclo[1.1.0]butyl lithium is then trapped with a boronic ester. This forms an intermediate boronate complex which, upon N-protonation with an acid like acetic acid, undergoes a 1,2-migration. nih.govacs.orgorganic-chemistry.org This migration step is driven by the release of ring strain and results in the cleavage of the central C-N bond, affording the homologated azetidinyl boronic ester. nih.govacs.orgorganic-chemistry.org
A key advantage of this method is its broad applicability to various boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants. nih.govacs.orgbris.ac.uk The reaction proceeds with complete stereospecificity, ensuring that the stereochemistry of the starting boronic ester is retained in the final azetidine product. nih.govacs.org The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized at both the N-H position of the azetidine ring and the boronic ester moiety. nih.govacs.orgbris.ac.uk This modularity was highlighted in the stereoselective synthesis of the pharmaceutical agent cobimetinib. nih.govacs.orgbris.ac.uk
The reaction mechanism is believed to proceed through a 1,2-metalate rearrangement of the boronate complex formed from the addition of azabicyclo[1.1.0]butyl lithium to the boronic ester. rsc.org This process is analogous to the homologation of boronic esters using bicyclo[1.1.0]butanes, underscoring the similar reactivity driven by ring strain in both carbocyclic and heterocyclic systems. rsc.org
Transformation from Azetidin-2-ones (β-Lactams)
The reduction of azetidin-2-ones, commonly known as β-lactams, is a well-established and frequently utilized method for the synthesis of azetidines. acs.org This is largely due to the ready availability of a diverse range of β-lactam precursors and the efficiency of the reduction process. acs.org The transformation of the carbonyl group of the β-lactam to a methylene (B1212753) group provides direct access to the corresponding azetidine.
Various reducing agents can be employed for this transformation, with hydroalanes being particularly effective. acs.org Reagents such as diborane (B8814927) in tetrahydrofuran (B95107) and lithium aluminium hydride (LiAlH₄) are also commonly used to achieve this reduction in good yields. acs.org An important feature of these reductions is the retention of stereochemistry at the ring substituents, making it a valuable method for preparing stereochemically defined azetidines. acs.org
The versatility of this approach is further enhanced by the numerous methods available for synthesizing the starting β-lactams. The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a classic and powerful method for constructing the β-lactam ring. mdpi.com This reaction can be rendered stereoselective by using chiral auxiliaries or enantiopure reactants. mdpi.com For instance, the use of enantiopure acyl chlorides or imines allows for the synthesis of optically active β-lactams, which can then be reduced to the corresponding enantiopure azetidines. mdpi.com
Stereoselective and Enantiopure Synthesis Strategies for Azetidines
The demand for enantiomerically pure azetidines in drug discovery has spurred the development of various stereoselective and enantiopure synthetic strategies. These methods are crucial for accessing specific stereoisomers, which often exhibit distinct biological activities.
Chiral Auxiliary Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed and often recovered. wikipedia.org This strategy has been successfully applied to the synthesis of chiral azetidines.
One notable example involves the use of Ellman's tert-butanesulfinamide as a chiral auxiliary. acs.org This inexpensive and readily available auxiliary can be condensed with a 1,3-bielectrophilic compound like 3-chloropropanal (B96773) to form a sulfinimine. acs.org Subsequent organometallic addition to the sulfinimine and intramolecular cyclization via chloride displacement affords the C2-substituted azetidine with high diastereoselectivity. acs.org This method is applicable to a broad range of substituents, including aryl, vinyl, allyl, and alkyl groups. acs.org The diastereomeric products can often be separated by chromatography, and subsequent cleavage of the sulfinamide auxiliary yields the enantioenriched C2-substituted azetidine. acs.org
Other chiral auxiliaries, such as those derived from camphor (B46023) (e.g., camphorsultam) and pseudoephedrine, have also been employed in asymmetric synthesis and can be applied to the construction of chiral azetidine precursors. wikipedia.org For instance, chiral oxazolidinones have proven to be powerful auxiliaries in stereoselective aldol (B89426) reactions, which can be a key step in the synthesis of functionalized azetidines. wikipedia.org
Applications of Asymmetric Catalysis
Asymmetric catalysis offers a highly efficient and atom-economical approach to enantiopure compounds. In the context of azetidine synthesis, chiral catalysts can be used to control the stereochemistry of key bond-forming reactions.
Chiral azetidine-derived ligands and organocatalysts have been developed and utilized in a variety of asymmetric transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. researchgate.netbirmingham.ac.uk These catalysts can be benchmarked against their more common aziridine- and pyrrolidine-containing counterparts. researchgate.netbirmingham.ac.uk
A notable example of asymmetric catalysis in azetidine synthesis is the formal [2+2] cycloaddition between N-sulfonylimines and allenoates. thieme-connect.com This reaction, catalyzed by a cinchona alkaloid-derived catalyst, produces highly enantioenriched azetidines in good yields. thieme-connect.com The catalyst plays a crucial role in directing the stereochemical outcome of the cycloaddition.
Copper-catalyzed asymmetric reactions have also emerged as a powerful tool. For instance, a copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction has been developed for the synthesis of chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with high enantioselectivity. nih.gov More recently, a copper-catalyzed boryl allylation of azetines has been reported, providing access to enantiopure 2,3-disubstituted azetidines. nih.gov This method demonstrates excellent stereocontrol, yielding products as a single enantiomer, diastereomer, and regioisomer. nih.gov
Gold catalysis has also been applied to the stereoselective synthesis of azetidin-3-ones. nih.gov Chiral N-propargylsulfonamides, readily prepared using chiral sulfinamide chemistry, can be cyclized in the presence of a gold catalyst to afford chiral azetidin-3-ones with high enantiomeric excess. nih.gov These can then be further elaborated to other functionalized azetidines.
Synthesis of Specifically Fluorinated Azetidine Analogues
The introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties. Therefore, methods for the synthesis of specifically fluorinated azetidines are of considerable interest.
Bromofluorination-Cyclization Sequences for 3-Fluoroazetidines
A practical approach for the synthesis of 3-fluoroazetidines involves a bromofluorination-cyclization sequence. This method has been demonstrated for the preparation of N-protected 3-fluoroazetidines.
The synthesis typically starts with an N-protected allylamine (B125299). Treatment of the allylamine with a bromofluorinating agent, such as N-bromosuccinimide (NBS) in the presence of a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride (Et₃N•3HF), leads to the corresponding bromofluorinated intermediate. Subsequent intramolecular cyclization, often promoted by a base, results in the formation of the 3-fluoroazetidine (B1273558) ring. The initial product is a 3-bromo-4-(fluoromethyl)azetidine, which can then be subjected to reductive debromination, for example using sodium borohydride, to afford the desired 3-fluoroazetidine. u-tokyo.ac.jp
This sequence provides a reliable route to 3-fluoroazetidines, which are valuable building blocks for more complex fluorinated molecules.
Routes to Trifluoromethylated Azetidines
The introduction of a trifluoromethyl (CF3) group into the azetidine ring can significantly influence the molecule's physicochemical and pharmacological properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. acs.org Consequently, the development of synthetic methodologies for accessing trifluoromethylated azetidines is an area of active research. These strategies often rely on the use of CF3-containing building blocks to circumvent the challenges associated with late-stage trifluoromethylation. acs.orgthieme-connect.com
A prevalent strategy for the synthesis of non-activated 1-alkyl-2-(trifluoromethyl)azetidines involves a four-step sequence commencing with ethyl 4,4,4-trifluoroacetoacetate. acs.orgnih.gov This approach entails imination, followed by hydride reduction, chlorination, and a final base-induced ring closure to furnish the desired azetidine ring. acs.orgnih.gov
Another significant route to trifluoromethylated azetidines utilizes 4-(trifluoromethyl)azetidin-2-ones, also known as trifluoromethylated β-lactams, as versatile synthetic intermediates. thieme-connect.com These building blocks can be converted into a variety of trifluoromethylated azetidine derivatives. For instance, selective reduction of the β-lactam carbonyl group can yield the corresponding azetidines. thieme-connect.com
Furthermore, enantiomerically pure trifluoromethylated azetidines can be synthesized through stereoselective methods. One such method reports the synthesis of enantiopure (2R)-2-trifluoromethyl-2-carboxyazetidine. acs.orgnih.gov This synthesis employs a Strecker-type reaction on a chiral CF3-containing bicyclic oxazolidine (B1195125) intermediate, which is derived from the condensation of (R)-phenylglycinol and ethyl-4,4,4-trifluoroacetoacetate. acs.orgnih.gov
Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines
A detailed synthetic pathway for 1-alkyl-2-(trifluoromethyl)azetidines starting from ethyl 4,4,4-trifluoroacetoacetate has been reported. The key steps and reaction conditions are summarized in the table below.
| Step | Reagents and Conditions | Intermediate/Product |
| Imination | Amine (R-NH2), TiCl4, Et3N, CH2Cl2 | N-alkyl-4,4,4-trifluoro-3-oxobutan-1-imine |
| Reduction | NaBH4, MeOH | N-alkyl-4,4,4-trifluoro-3-hydroxybutan-1-amine |
| Chlorination | SOCl2, pyridine, CH2Cl2 | N-alkyl-3-chloro-4,4,4-trifluorobutan-1-amine |
| Cyclization | NaH, THF | 1-Alkyl-2-(trifluoromethyl)azetidine |
Synthesis from 4-(Trifluoromethyl)azetidin-2-ones
The conversion of 4-(trifluoromethyl)azetidin-2-ones to 3-alkoxy/aryloxy-2-(trifluoromethyl)azetidines can be achieved through a selective monochloroalane reduction protocol. thieme-connect.com
| Starting Material | Reagents and Conditions | Product |
| 4-(Trifluoromethyl)azetidin-2-one | 1. DIBAL-H, CH2Cl2, -78 °C; 2. Alcohol/Phenol, Et3N | 3-Alkoxy/Aryloxy-2-(trifluoromethyl)azetidine |
Enantioselective Synthesis of (2R)-2-Trifluoromethyl-2-carboxyazetidine
An enantioselective synthesis has been developed to produce (2R)-2-trifluoromethyl-2-carboxyazetidine. acs.orgnih.gov
| Step | Reagents and Conditions | Intermediate/Product |
| Condensation | (R)-Phenylglycinol, ethyl 4,4,4-trifluoroacetoacetate | Chiral CF3-containing bicyclic oxazolidine |
| Strecker-type Reaction | TMSCN, catalyst | α-Aminonitrile |
| Hydrolysis & Cyclization | Acidic or basic hydrolysis followed by workup | (2R)-2-Trifluoromethyl-2-carboxyazetidine |
Reactivity and Mechanistic Investigations of 3 2,6 Difluorophenyl Azetidine and Azetidine Systems
Ring-Opening Reactions of Azetidines
The significant ring strain of the azetidine (B1206935) ring makes it susceptible to ring-opening reactions, which are a cornerstone of its synthetic utility. rsc.org These reactions can be initiated by a variety of reagents and conditions, leading to a diverse array of functionalized acyclic amines.
Strain-Driven N–C Bond Cleavage Mechanisms
The reactivity of azetidines is fundamentally driven by the relief of ring strain. rsc.org The cleavage of the N-C bond is a common pathway, particularly when the azetidine nitrogen is activated, for example, by protonation or by the attachment of an electron-withdrawing group. In the case of 3-aryl-azetidines, the stability of the potential carbocationic intermediate plays a crucial role in the facility of the N-C bond cleavage. For instance, in acid-mediated ring-opening reactions, protonation of the azetidine nitrogen is the initial step, followed by the cleavage of one of the N-C bonds to form a secondary carbocation. The presence of an aryl group at the 3-position can stabilize this carbocation through resonance or inductive effects, thereby facilitating the ring-opening process.
In some instances, intramolecular ring-opening can occur, leading to decomposition. For example, certain N-substituted aryl-azetidines have been shown to undergo an acid-mediated intramolecular ring-opening decomposition through the nucleophilic attack of a pendant amide group. organic-chemistry.org The stability of the azetidine ring in such cases is highly dependent on the pKa of the azetidine nitrogen. organic-chemistry.org
Regioselective Ring Opening with Carbon and Fluorine Nucleophiles
The regioselectivity of azetidine ring-opening is a critical aspect of its synthetic applications. The site of nucleophilic attack is influenced by both electronic and steric factors. In nucleophilic ring-opening reactions of unsymmetrically substituted azetidines, the attack generally occurs at the carbon atom that can best stabilize a positive charge in the transition state. nih.gov For 2-aryl-substituted N-tosyl-azetidines, ring-opening with organotrifluoroborates as carbon nucleophiles occurs at the benzylic position, highlighting the electronic influence of the aryl group. rsc.org
For the specific case of fluorination, a novel method for the regioselective ring-opening of azetidines to afford γ-fluorinated amines has been reported using the Olah reagent (pyridine-HF). rsc.org This reaction proceeds under mild conditions and is applicable to 2-aryl and 2-tert-Bu substituted azetidines. The proposed mechanism involves acid-promoted activation of the azetidine nitrogen, followed by the formation of a carbocationic intermediate that is then attacked by the fluoride (B91410) ion. rsc.org While a direct example for 3-(2,6-difluorophenyl)azetidine is not available, it is expected to undergo a similar regioselective ring-opening.
Table 1: Regioselective Ring Opening of Azetidines with Fluorine Nucleophiles Data based on reactions of analogous 2-substituted azetidines.
| Azetidine Substrate (Analogue) | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Aryl-N-tosyl-azetidine | Pyridine-HF | γ-Fluoro-γ-aryl-N-tosyl-propylamine | High | rsc.org |
| 2-tert-Butyl-N-tosyl-azetidine | Pyridine-HF | γ-Fluoro-γ-tert-butyl-N-tosyl-propylamine | High | rsc.org |
Enantioselective Desymmetrization Through Ring Opening
The enantioselective ring-opening of meso-azetidines is a powerful strategy for the synthesis of chiral, non-racemic building blocks. A highly enantioselective ring-opening of 3-substituted azetidines using alkyl and acyl halides has been developed, promoted by a chiral squaramide hydrogen-bond donor catalyst. nih.gov This method has shown broad scope across a variety of substrates, including those with aromatic and heteroaromatic substituents at the 3-position. nih.gov Notably, a 3-fluoro-substituted azetidine underwent ring-opening with high enantioselectivity (91% ee) and yield (94%). nih.gov This suggests that this compound would be a viable substrate for similar enantioselective transformations.
Table 2: Enantioselective Ring Opening of 3-Substituted Azetidines Data based on reactions of analogous 3-substituted azetidines.
| Azetidine Substrate (Analogue) | Reagent | Catalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Phenyl-azetidine | Benzoyl chloride | Chiral Squaramide | N-(3-chloro-1-phenylpropyl)benzamide | 95% | 96% | nih.gov |
| 3-(4-Chlorophenyl)azetidine | Benzoyl chloride | Chiral Squaramide | N-(3-chloro-1-(4-chlorophenyl)propyl)benzamide | 96% | 95% | nih.gov |
| 3-Fluoro-azetidine | Benzoyl chloride | Chiral Squaramide | N-(3-chloro-1-fluoropropyl)benzamide | 91% | 94% | nih.gov |
Thermal Isomerization Pathways to Pyrrolidine (B122466) Derivatives
While less common than nucleophilic ring-opening, thermal rearrangements of azetidines can occur, leading to the formation of more stable five-membered ring systems. The thermal isomerization of certain azetidines to pyrrolidine derivatives has been observed, although specific examples involving 3-aryl-azetidines are not well-documented in recent literature. These rearrangements are thought to proceed through a diradical intermediate, formed by the homolytic cleavage of a C-C bond in the strained four-membered ring, followed by intramolecular cyclization. The precise conditions and outcomes of such reactions are highly dependent on the substitution pattern of the azetidine ring.
Ring-Expansion Reactions of Azetidines
Azetidines can serve as precursors to larger heterocyclic systems through ring-expansion reactions. These transformations often involve the reaction of the azetidine with a one-carbon or two-carbon component, leading to the formation of pyrrolidines, piperidines, or other expanded ring systems. rsc.org For instance, the treatment of an azetidine with a diazo compound in the presence of a copper catalyst can lead to a one-carbon ring expansion to the corresponding pyrrolidine. epfl.ch
Another notable example is the acid-promoted ring expansion of 2,2-disubstituted azetidine carbamates to 6,6-disubstituted 1,3-oxazinan-2-ones. rsc.org This reaction proceeds via protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation that is then trapped by the carbamate (B1207046) oxygen. rsc.org The reaction is efficient for azetidines bearing aryl groups at the 2-position, suggesting that analogous 3-aryl-azetidines could potentially undergo similar transformations under appropriate conditions.
Table 3: Ring Expansion Reactions of Azetidines Data based on reactions of analogous substituted azetidines.
| Azetidine Substrate (Analogue) | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| N-Boc-2-aryl-2-ester-azetidine | Brønsted Acid | 6-Aryl-6-ester-1,3-oxazinan-2-one | up to 96% | rsc.org |
| N-Cbz-2-aryl-2-ester-azetidine | Brønsted Acid | 6-Aryl-6-ester-1,3-oxazinan-2-one | up to 96% | rsc.org |
Advanced Functional Group Interconversions on the Azetidine Scaffold
The azetidine ring can be functionalized through various reactions that maintain the core heterocyclic structure. For 3-aryl-azetidines, a common point of functionalization is the nitrogen atom. The synthesis of a series of 3-aryl-3-arylmethoxy-azetidines has been achieved starting from N-Boc-3-azetidinone. nih.gov In this sequence, the N-Boc protecting group can be removed and the secondary amine can be subsequently N-alkylated, for example, by reductive amination or by reaction with an alkyl halide. nih.gov Specifically, N-methylation has been accomplished using lithium aluminum hydride reduction of the N-Boc group. nih.gov
Furthermore, the synthesis of a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives has been reported, showcasing further functionalization. acs.org Starting from N-Boc-3-azetidinone, subsequent elaborations allowed for the preparation of N-unprotected hydrochlorides, N-alkylated, and N-acylated azetidine derivatives. acs.org These examples demonstrate the versatility of the azetidine scaffold for the introduction of diverse functional groups, which is a key strategy in the development of new chemical entities.
Table 4: Functional Group Interconversions on the Azetidine Scaffold Data based on reactions of analogous 3-aryl-azetidines.
| Azetidine Substrate (Analogue) | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| N-Boc-3-aryl-3-arylmethoxy-azetidine | 2M HCl/EtOAc | 3-Aryl-3-arylmethoxy-azetidine hydrochloride | 21-64% | nih.gov |
| N-Boc-3-aryl-3-arylmethoxy-azetidine | LiAlH4, THF | N-Methyl-3-aryl-3-arylmethoxy-azetidine | 18-55% | nih.gov |
Electrophilic Aromatic Substitution on the Difluorophenyl Moiety
Detailed experimental data on the electrophilic aromatic substitution (EAS) reactions specifically targeting the 2,6-difluorophenyl moiety of this compound is not extensively available in the public domain. However, the reactivity of this system can be predicted by analyzing the electronic effects of the substituents on the aromatic ring. The 2,6-difluorophenyl group is subject to the influence of three distinct substituents: two fluorine atoms and the azetidin-3-yl group, each exerting its own inductive and resonance effects that collectively determine the rate and regioselectivity of electrophilic attack.
The fluorine atoms are highly electronegative and thus exert a strong -I (negative inductive) effect, which withdraws electron density from the benzene (B151609) ring, deactivating it towards electrophilic attack. Conversely, through their lone pairs, fluorine atoms exert a +M (mesomeric or resonance) effect, donating electron density to the ring. While halogens are generally deactivating, their resonance effect directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comyoutube.comstackexchange.com In the case of 1,3-difluorobenzene, the position between the two fluorine atoms (C2) is highly deactivated, and electrophilic substitution tends to occur at the C4 position (para to one fluorine and ortho to the other).
The azetidin-3-yl group, being a secondary amine derivative attached at the 3-position of the phenyl ring, is primarily considered to have an inductive effect on the aromatic ring. The nitrogen atom of the azetidine ring can be protonated under the acidic conditions often required for electrophilic aromatic substitution reactions. Protonation would result in the formation of an azetidinium ion, which would act as a very strong electron-withdrawing group, further deactivating the aromatic ring towards electrophilic attack.
Considering the combined effects of the two fluorine atoms and the azetidin-3-yl substituent, the 2,6-difluorophenyl ring in this compound is expected to be significantly deactivated towards electrophilic aromatic substitution. The fluorine atoms at positions 2 and 6 strongly deactivate the ring and direct incoming electrophiles to the positions ortho and para to themselves. The azetidin-3-yl group is situated at the 1-position. Therefore, the positions available for substitution are C3, C4, and C5.
Based on the directing effects of the fluorine atoms, an incoming electrophile would be directed to the positions para to each fluorine. The position para to the C2-fluorine is C5, and the position para to the C6-fluorine is C3. Both of these positions are also meta to the other fluorine atom. The C4 position is meta to both fluorine atoms. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions, with the C4 position being less favored. The azetidin-3-yl group's directing influence is likely to be less significant compared to the strong directing effects of the fluorine atoms, especially if the azetidine nitrogen is protonated under the reaction conditions.
It is important to note that harsh reaction conditions, such as the use of strong acids and high temperatures, would likely be required to effect electrophilic aromatic substitution on this deactivated ring system. Such conditions could also lead to side reactions, including the decomposition of the acid-sensitive azetidine ring. masterorganicchemistry.com
Due to the lack of specific experimental data, a data table for electrophilic aromatic substitution reactions on this compound cannot be provided. Research in this area would be necessary to determine the precise reactivity and product distribution for reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Derivatization and Structural Diversity in Azetidines with a 2,6 Difluorophenyl Core
Regioselective Functionalization of the Azetidine (B1206935) Ring
The 3-(2,6-difluorophenyl)azetidine ring presents several sites for functionalization, with the nitrogen atom and the C-H bonds at the C2 and C4 positions being the primary targets. The secondary amine of the azetidine ring is nucleophilic and represents the most common site for initial derivatization. However, achieving regioselectivity, particularly at the carbon positions, is essential for generating structural diversity. uni-muenchen.de
Strategies for regioselective functionalization often rely on the choice of protecting groups and reaction conditions. The nitrogen can be readily functionalized through standard N-alkylation or N-acylation reactions. More advanced methods, such as directed metalation, allow for the specific activation of C-H bonds adjacent to the nitrogen. For instance, lithiation of N-protected azetidines can generate organolithium intermediates that are then trapped by various electrophiles, enabling controlled substitution at the C2 or C4 positions. uni-muenchen.deacs.org The coordinating ability of the azetidine nitrogen can also direct reactions, such as ortho-lithiation, on the appended aryl ring, although the focus here is on the azetidine core itself. core.ac.uk
Synthesis and Functionalization of N-Substituted Azetidine Derivatives
The secondary amine of this compound is a versatile handle for introducing a wide array of substituents, which can significantly influence the molecule's biological activity and physical properties. Standard synthetic protocols are employed to generate diverse N-substituted derivatives. uni-muenchen.de
Common N-functionalization reactions include:
N-Alkylation: Reaction with alkyl halides (e.g., benzyl (B1604629) bromide, allyl bromide) in the presence of a base.
N-Acylation: Treatment with acyl chlorides or anhydrides to form amides.
N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination or classical nucleophilic aromatic substitution (SNAr) reactions can be used to form N-aryl azetidines. uni-muenchen.de
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
These N-substituents not only serve as key pharmacophoric elements but can also act as directing groups for subsequent functionalization of the azetidine ring.
Table 1: Examples of N-Substitution Reactions on the Azetidine Core
| Substitution Type | Reagent Example | Resulting N-Substituent | Typical Conditions |
|---|---|---|---|
| Alkylation | Benzyl bromide | -CH₂Ph | K₂CO₃, Acetonitrile |
| Acylation | Acetyl chloride | -C(O)CH₃ | Triethylamine (B128534), Dichloromethane |
| Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | -C(O)O-t-Bu | NaOH, Dioxane/Water |
| Arylation | 4-Fluoronitrobenzene | -C₆H₄-NO₂ | SNAr; K₂CO₃, DMSO |
| Sulfonylation | Tosyl chloride | -SO₂-Tolyl | Pyridine, Dichloromethane |
Introduction of Diverse Substituents on Azetidine Ring Carbons
Functionalization of the carbon atoms at the C2 and C4 positions of the azetidine ring is more challenging but offers a powerful route to novel analogs with altered stereochemistry and vector groups for probing biological space. One of the most effective strategies involves the deprotonation of an N-protected azetidine to form a carbanion, which is then quenched with an electrophile. uni-muenchen.de
The process typically begins with the protection of the azetidine nitrogen, often with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-azetidine can then be treated with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent such as TMEDA (tetramethylethylenediamine) to achieve deprotonation at the C2 position (α-lithiation). This lithiated intermediate can react with a variety of electrophiles to introduce new substituents.
Table 2: Examples of C2-Functionalization via Lithiation of N-Boc-3-arylazetidine
| Electrophile | Reagent Example | Introduced Substituent at C2 |
|---|---|---|
| Alkyl Halide | Methyl iodide (CH₃I) | -CH₃ |
| Aldehyde | Benzaldehyde (PhCHO) | -CH(OH)Ph |
| Ketone | Acetone ((CH₃)₂CO) | -C(OH)(CH₃)₂ |
| Imine | N-Benzylidenemethylamine (PhCH=NMe) | -CH(Ph)NHMe |
| Disulfide | Dimethyl disulfide (MeSSMe) | -SCH₃ |
This methodology allows for the diastereoselective synthesis of highly functionalized azetidines, creating valuable intermediates for further chemical exploration. uni-muenchen.de
Incorporation into Complex Polycyclic and Spirocyclic Frameworks
The this compound moiety can serve as a foundational element for constructing more rigid and structurally complex polycyclic and spirocyclic systems. These advanced scaffolds are of great interest in drug discovery as they can lock the molecule into a specific bioactive conformation and explore novel regions of chemical space. nih.govresearchgate.net
Spirocyclic Frameworks: Spiro-azetidines, where the azetidine ring shares a single carbon atom with another ring, are increasingly utilized in medicinal chemistry. nih.govresearchgate.net The synthesis of such compounds can be achieved through multi-step sequences, often starting from cyclic carboxylic acids which are converted into azetidinones and subsequently reduced to the desired spirocyclic azetidines. nih.gov Another powerful strategy involves the strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones. researchgate.net These methods provide access to multifunctional spirocycles that are amenable to further diversification. nih.govacs.org
Polycyclic (Fused) Frameworks: Fused bicyclic systems can be generated through intramolecular cyclization reactions. For example, an N-substituted azetidine bearing a reactive tether, such as an allyl group, can undergo ring-closing metathesis to form a larger fused ring system. nih.gov This approach allows for the creation of azetidine-fused 8-membered rings and other unique bicyclic structures.
Design and Synthesis of Azetidine-Containing Hybrid Molecules
A key strategy in modern drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophoric scaffolds to achieve synergistic or multi-target effects. The this compound unit is an attractive component for such hybrids due to its favorable properties as a bioisostere and its ability to impart desirable physicochemical characteristics.
The synthesis of these hybrids involves linking the azetidine core to another bioactive molecule. This can be accomplished by forming a stable covalent bond (e.g., amide, ether, or carbon-carbon bond) between the azetidine (typically at the nitrogen or a functionalized carbon) and the second molecular entity. Examples include tethering the azetidine to other heterocyclic systems like thiadiazoles or triazines. researchgate.netnih.gov This modular approach allows for the rapid generation of diverse chemical libraries aimed at a wide range of biological targets.
Computational and Theoretical Chemistry Studies on Azetidine Compounds
Quantum Chemical Calculations of Electronic and Thermodynamic Parameters
Quantum chemical calculations are fundamental to predicting the electronic structure, stability, and thermodynamic properties of molecules before their synthesis. cuny.edu These calculations offer a microscopic view of a molecule's behavior, guiding experimental efforts and providing a theoretical framework for observed phenomena.
Analysis of Molecular Stability and Energetics
The stability of a molecule can be assessed through various computed parameters. The total energy of an optimized molecular structure is a primary indicator of its stability. Furthermore, the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The HOMO-LUMO energy gap is a significant descriptor of chemical reactivity and stability; a larger gap generally implies higher stability and lower reactivity. nih.gov
For a compound like 3-(2,6-Difluorophenyl)azetidine, quantum chemical calculations could predict its thermodynamic parameters. Methods such as Density Functional Theory (DFT) with basis sets like 6-311++G(d,p) are commonly employed for such predictions. nih.gov These calculations can determine key energetic and electronic properties, as illustrated in the hypothetical data table below.
| Parameter | Value | Description |
|---|---|---|
| Total Energy (Hartree) | -645.123 | The total electronic energy of the molecule in its ground state. A lower value indicates greater stability. |
| HOMO Energy (eV) | -6.89 | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | -0.45 | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 6.44 | The energy difference between HOMO and LUMO, an indicator of chemical stability and reactivity. |
| Dipole Moment (Debye) | 3.15 | A measure of the overall polarity of the molecule. |
Conformational Analysis and Ring Strain Effects
The four-membered ring of azetidine (B1206935) is inherently strained, which significantly influences its conformation and reactivity. acs.org Computational methods can quantify this strain energy and explore the molecule's potential energy surface to identify stable conformers. The puckering of the azetidine ring is a key conformational feature.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides a powerful lens for examining the intricate pathways of chemical reactions. By modeling reactants, products, transition states, and intermediates, it is possible to map out the complete energy profile of a reaction, offering insights into its feasibility, kinetics, and selectivity.
Density Functional Theory (DFT) in Reaction Pathway Analysis
Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms due to its balance of accuracy and computational cost. mdpi.com Various functionals, such as B3LYP, M06-2X, and MPWB1K, are chosen depending on the specific characteristics of the reaction being studied, such as the importance of noncovalent interactions or thermodynamic parameters. cuny.edunih.gov
For azetidine compounds, DFT has been used to study a range of reactions, including cycloadditions and ring-opening processes. nih.govmdpi.com For instance, the mechanism of [3+2] cycloaddition reactions involving azomethine imines has been extensively studied using DFT, revealing the reaction to be highly regioselective but poorly stereoselective. nih.gov These studies analyze the electronic and free energies associated with different reaction channels to predict the most likely outcome, which often aligns well with experimental observations. nih.gov Similarly, DFT calculations have been employed to investigate the synthesis of azetidines through radical strain-release photocatalysis, helping to elucidate the key energy-transfer processes. chemrxiv.org
Characterization of Transition States and Intermediates
A critical aspect of understanding reaction mechanisms is the characterization of high-energy species like transition states and reaction intermediates. DFT calculations are used to locate these structures on the potential energy surface. A transition state represents the energy maximum along a reaction coordinate and is characterized by a single imaginary vibrational frequency.
In the context of azetidine chemistry, computational studies have successfully characterized transition states for various transformations. For example, in the study of [3+2] cycloaddition reactions, DFT methods have been used to explore and characterize the possible ortho/meta regio- and endo/exo stereoselective channels by locating the corresponding transition states. nih.gov Likewise, in theoretical studies of the ring-opening of azetidine derivatives, the reaction profiles are determined by calculating the energy barrier heights based on the transition state structures. nih.gov This allows for an assessment of the reaction's feasibility under different conditions. nih.gov
| Species | Relative Gibbs Free Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Azetidine Derivative) | 0.0 | The starting material for the reaction, set as the reference energy. |
| Transition State | +25.4 | The highest energy point along the reaction coordinate, representing the activation energy barrier. |
| Intermediate | +5.2 | A metastable species formed during the reaction. |
| Products (Ring-Opened Compound) | -10.8 | The final product of the reaction. A negative value indicates an overall exothermic process. |
Photochemical and Photoreaction Mechanisms
Photochemistry explores reactions initiated by the absorption of light. Computational methods are vital for understanding the behavior of molecules in their electronically excited states and for elucidating the mechanisms of photochemical reactions. nottingham.ac.uk The Grotthuss-Draper law and the Stark-Einstein law are the foundational principles governing these processes. nottingham.ac.uk
Theoretical studies on azetidine derivatives have provided significant insights into their photochemical behavior. mdpi.comnih.gov One notable study focused on the photo-oxidation and photoreduction of an azetidine derivative as a model for DNA repair. mdpi.comnih.gov Using quantum-chemical calculations, it was found that while oxidation lowers the ring-opening energy barrier, the process is slow. mdpi.com In contrast, one-electron reduction was shown to dramatically facilitate the ring-opening of the azetidine heterocycle. mdpi.comnih.gov This suggests that photosensitizers could be used to trigger the photoinduced cycloreversion of such compounds. mdpi.com
Other research has explored the synthesis of azetidines through photochemical reactions. The Norrish-Yang cyclization, a photochemical process involving α-aminoacetophenones, provides a sustainable route to highly strained azetidinols. beilstein-journals.org These intermediates can then undergo subsequent ring-opening reactions. beilstein-journals.org Computational studies support these mechanisms by modeling the excited state potential energy surfaces and identifying the pathways leading to cyclization and subsequent transformations.
Photo-Oxidation and Photoreduction Processes
Theoretical studies on model azetidine systems have shown that both photo-oxidation and photoreduction can be favorable, depending on the photosensitizer used. For instance, in a model system derived from the cycloaddition of thymine (B56734) and 6-azauracil, it was found that photo-oxidation was more efficient in repairing the model lesion.
In the case of this compound, the presence of the electron-withdrawing 2,6-difluorophenyl group would likely influence its redox properties. This substituent would make the molecule a better electron acceptor and a poorer electron donor compared to an unsubstituted phenylazetidine. Consequently, photoreduction processes might be more favorable than photo-oxidation.
Quantum-chemical calculations on model azetidine stereoisomers have revealed that one-electron reduction can dramatically facilitate the ring-opening of the azetidine heterocycle. Conversely, while oxidation also decreases the energy barrier for ring-opening, the process is predicted to be too slow to be competitive. The viability of these processes is often assessed by calculating the change in Gibbs free energy (ΔG) for the electron transfer, with a more negative value indicating a more favorable reaction.
Table 1: Hypothetical Redox Properties of this compound in Comparison to a Model Azetidine System
| Property | Model Azetidine System (cis-AZT-CH) | Predicted for this compound | Rationale for Prediction |
| Ionization Potential | High | Higher | The electron-withdrawing 2,6-difluorophenyl group stabilizes the HOMO, making it harder to remove an electron. |
| Electron Affinity | Moderate | Higher | The electron-withdrawing 2,6-difluorophenyl group stabilizes the LUMO, making it more favorable to accept an electron. |
| Favorability of Photo-oxidation | Favorable with strong photosensitizers | Less Favorable | Higher ionization potential makes oxidation more difficult. |
| Favorability of Photoreduction | Favorable with specific photosensitizers | More Favorable | Higher electron affinity makes reduction easier. |
This table is predictive and based on general chemical principles, as direct experimental or computational data for this compound is not available.
Electron Transfer Dynamics in Azetidine Systems
The dynamics of electron transfer in azetidine systems are crucial for understanding their photochemical reactivity. The process typically begins with the excitation of a photosensitizer, which then transfers an electron to or from the azetidine molecule. The efficiency of this process is related to the rate of electron transfer, which in turn depends on the redox potentials of the donor and acceptor, the distance between them, and the reorganization energy of the system.
Theoretical studies have employed time-dependent density functional theory (TD-DFT) to model the excited states and electron transfer processes in azetidine derivatives. These calculations can predict the energies of the singlet and triplet excited states and the feasibility of intersystem crossing. For many organic molecules, the triplet state is longer-lived and often the key intermediate in photochemical reactions.
For this compound, the electron transfer dynamics would be influenced by the electronic coupling between the azetidine ring and the difluorophenyl substituent. The rate of electron transfer (k_ET) can be described by the Marcus theory, which relates k_ET to the Gibbs free energy of reaction and the reorganization energy. The strong electron-withdrawing nature of the difluorophenyl group would likely make the Gibbs free energy for photoreduction more favorable, potentially leading to faster electron transfer rates in the presence of a suitable electron donor.
Molecular Modeling for Investigating Chemical Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are invaluable for understanding the three-dimensional structure of molecules and their interactions with biological targets.
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a protein target.
While no specific molecular docking studies for this compound have been reported, studies on other azetidine derivatives have demonstrated their potential as inhibitors of various enzymes. For example, novel azetidin-2-one (B1220530) derivatives have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR).
A hypothetical docking study of this compound into a protein active site would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then explore various binding poses and score them based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions) and the desolvation penalty. The fluorine atoms on the phenyl ring could potentially participate in halogen bonding or other specific interactions with the protein, which could contribute to the binding affinity.
Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site
| Type of Interaction | Potential Interacting Group on Ligand | Potential Interacting Group on Protein |
| Hydrogen Bonding | Azetidine nitrogen (as acceptor or donor if protonated) | Amino acid residues with hydrogen bond donor/acceptor groups (e.g., Ser, Thr, Asn, Gln) |
| π-π Stacking | Phenyl ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |
| Hydrophobic Interactions | Phenyl ring, azetidine ring | Nonpolar amino acid residues (e.g., Leu, Ile, Val) |
| Halogen Bonding | Fluorine atoms | Electron-rich atoms (e.g., oxygen in carbonyl groups) |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a molecule like this compound and its complexes with other molecules behave at the atomic level.
MD simulations have been used to validate the results of molecular docking studies and to assess the stability of ligand-protein complexes. For instance, in a study of an azetidine derivative targeting viral proteins, MD simulations were used to calculate the root-mean-square deviation (RMSD) of the complex over time, providing a measure of its structural stability. Binding energies can also be calculated from MD simulations using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA).
A hypothetical MD simulation of this compound bound to a protein would start with the best-docked pose. The simulation would then show how the ligand and protein move and adapt to each other over a period of nanoseconds. Key parameters to be analyzed would include the RMSD to check for conformational stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of key intermolecular interactions, such as hydrogen bonds, over the course of the simulation.
Table 3: Representative Data from a Hypothetical Molecular Dynamics Simulation of a this compound-Protein Complex
| Simulation Parameter | Hypothetical Value | Interpretation |
| Average RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the active site without large conformational changes. |
| Average RMSF of Protein Active Site Residues | < 2.0 Å | The amino acid residues interacting with the ligand are relatively stable. |
| Calculated Binding Free Energy (ΔG_bind) | -9.5 kcal/mol | Indicates a favorable binding affinity between the ligand and the protein. |
| Hydrogen Bond Occupancy | > 75% for key interactions | Suggests that crucial hydrogen bonds are maintained throughout the simulation, contributing to binding stability. |
This table presents hypothetical data that would be typical for a stable ligand-protein complex in an MD simulation.
Conclusion and Future Perspectives in 3 2,6 Difluorophenyl Azetidine Research
Current Challenges and Unexplored Areas in 3-(2,6-Difluorophenyl)azetidine Chemistry
The synthesis of 3-aryl azetidines, including the 2,6-difluorophenyl derivative, is not without its difficulties. The inherent ring strain of the azetidine (B1206935) core makes its formation challenging, often requiring specialized synthetic strategies to overcome unfavorable thermodynamics. rsc.orgrsc.orgnih.govmedwinpublishers.com
One of the primary challenges lies in the stereoselective synthesis of 3-substituted azetidines. For chiral applications, controlling the stereochemistry at the C3 position is paramount, yet often difficult to achieve with high selectivity. Furthermore, the introduction of the sterically demanding and electron-deficient 2,6-difluorophenyl group can further complicate synthetic routes, potentially leading to lower yields and the formation of unwanted byproducts. rsc.org
A significant unexplored area is the detailed investigation of the reactivity of the this compound ring system. While general azetidine reactivity is understood to be driven by its ring strain, the specific influence of the difluorophenyl substituent on ring-opening reactions, N-functionalization, and C-H activation at the azetidine core remains to be systematically studied. rsc.orgrsc.org Understanding these nuances is critical for its effective utilization as a building block in more complex molecular architectures.
Moreover, there is a lack of comprehensive studies on the physicochemical and pharmacological properties of this compound itself. Detailed analysis of its metabolic stability, pharmacokinetic profile, and potential off-target effects is essential for its consideration in drug discovery programs. nih.gov
Emerging Trends in Azetidine Synthesis and Reactivity Research
The broader field of azetidine chemistry is witnessing a surge of innovation, with several emerging trends that could be pivotal for advancing research on derivatives like this compound.
Photoredox Catalysis and Radical-Mediated Reactions: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the construction and functionalization of strained rings. These methods often proceed under mild conditions and exhibit broad functional group tolerance, making them highly suitable for the synthesis of complex azetidines. rsc.org The application of these techniques to the synthesis of 3-aryl azetidines is a promising avenue for overcoming some of the existing synthetic challenges.
C-H Functionalization: Direct functionalization of C-H bonds on the azetidine ring is a highly atom-economical and efficient strategy for introducing molecular diversity. Recent advances in transition-metal-catalyzed C-H activation are enabling the late-stage modification of the azetidine scaffold, which could be instrumental in rapidly generating libraries of this compound derivatives for biological screening. rsc.orgnih.gov
Flow Chemistry: The use of continuous-flow reactors for the synthesis of azetidines offers several advantages, including improved safety, scalability, and precise control over reaction parameters. This technology is particularly well-suited for handling highly reactive intermediates and for optimizing challenging synthetic steps, which are often encountered in the preparation of strained heterocycles. chemrxiv.org
Strain-Release Driven Transformations: Researchers are increasingly harnessing the inherent ring strain of azetidines to drive novel chemical transformations. rsc.orgrsc.org Ring-opening reactions, ring expansions, and cycloadditions starting from functionalized azetidines are providing access to a wide array of more complex nitrogen-containing molecules. Applying these strategies to this compound could unlock new synthetic pathways and lead to the discovery of novel bioactive compounds.
Prospective Avenues for Academic and Applied Research on this compound
The unique combination of the strained azetidine ring and the electron-withdrawing 2,6-difluorophenyl group opens up numerous avenues for both fundamental and applied research.
Academic Research: From an academic standpoint, a primary focus should be on the development of novel and efficient synthetic routes to this compound, with a particular emphasis on enantioselective methods. Detailed mechanistic studies of its synthesis and reactivity will provide valuable insights into the chemistry of strained, fluorinated heterocycles. Furthermore, computational studies could be employed to predict its conformational preferences and reactivity patterns, guiding experimental efforts. Investigating its utility as a ligand in transition metal catalysis or as an organocatalyst itself are other exciting areas for academic exploration.
Applied Research: In the realm of applied research, the most immediate prospect for this compound lies in its potential as a key building block in medicinal chemistry. nih.govsciencedaily.com Its structural motifs suggest potential applications in areas where similar fluorinated phenyl groups have proven beneficial, such as in the development of kinase inhibitors, central nervous system agents, and antibacterial compounds. sciencedaily.com Systematic derivatization of the azetidine nitrogen and other positions on the ring could lead to the identification of novel drug candidates with improved properties.
Another promising area for applied research is in the field of agrochemicals. The introduction of fluorine atoms is a common strategy to enhance the efficacy and metabolic stability of pesticides and herbicides. The unique structural features of this compound could lead to the discovery of new crop protection agents with novel modes of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
